2,5-Bis[(trimethylsilyl)ethynyl]pyrazine
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Overview
Description
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine is a chemical compound with the molecular formula C14H22N2Si2 It is a derivative of pyrazine, where two ethynyl groups are substituted with trimethylsilyl groups at the 2 and 5 positions of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine typically involves the reaction of pyrazine with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and purification of the product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine dicarboxylic acids, while reduction can produce pyrazine derivatives with varying degrees of hydrogenation.
Scientific Research Applications
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential probe for biochemical assays.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine involves its interaction with molecular targets through its ethynyl and trimethylsilyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with other molecules or undergoing redox reactions. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or material science.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis[(trimethylsilyl)ethynyl]pyridine: Similar structure but with a pyridine ring instead of pyrazine.
2,5-Bis[(trimethylsilyl)ethynyl]thiophene: Contains a thiophene ring, offering different electronic properties.
2,5-Bis[(trimethylsilyl)ethynyl]benzene: Benzene ring provides a different aromatic system compared to pyrazine.
Uniqueness
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine is unique due to its pyrazine core, which offers distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
649774-85-6 |
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Molecular Formula |
C14H20N2Si2 |
Molecular Weight |
272.49 g/mol |
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)pyrazin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C14H20N2Si2/c1-17(2,3)9-7-13-11-16-14(12-15-13)8-10-18(4,5)6/h11-12H,1-6H3 |
InChI Key |
PSSKNWVMQQHBAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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